molecular formula C18H20N4O2S B12276704 5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

Cat. No.: B12276704
M. Wt: 356.4 g/mol
InChI Key: DXTCRNYLFUDMMM-UHFFFAOYSA-N
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Description

5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by its unique structure, which includes a methoxy group, a pyrazinyl-oxy-methyl group, and a piperidinyl group attached to a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Pyrazinyl-oxy-methyl Group: This step involves the reaction of a pyrazine derivative with a suitable alkylating agent to form the pyrazinyl-oxy-methyl group, which is then attached to the benzothiazole core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Chemical Biology: The compound can be used to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with similar core structure but lacking the methoxy, pyrazinyl-oxy-methyl, and piperidinyl groups.

    5-Methoxy-2-aminobenzothiazole: Similar to the target compound but without the pyrazinyl-oxy-methyl and piperidinyl groups.

    2-(4-Piperidinyl)benzothiazole: Contains the piperidinyl group but lacks the methoxy and pyrazinyl-oxy-methyl groups.

Uniqueness

5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, pyrazinyl-oxy-methyl group, and piperidinyl group distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in scientific research.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

5-methoxy-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H20N4O2S/c1-23-14-2-3-16-15(10-14)21-18(25-16)22-8-4-13(5-9-22)12-24-17-11-19-6-7-20-17/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3

InChI Key

DXTCRNYLFUDMMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)COC4=NC=CN=C4

Origin of Product

United States

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